(Hexadecyl)icosyl methacrylate
Description
(Hexadecyl)icosyl methacrylate is a long-chain alkyl methacrylate compound with the molecular formula C40H78O2. It is a member of the methacrylate family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Properties
CAS No. |
94248-41-6 |
|---|---|
Molecular Formula |
C40H78O2 |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
hexatriacontan-17-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C40H78O2/c1-5-7-9-11-13-15-17-19-21-22-23-25-27-29-31-33-35-37-39(42-40(41)38(3)4)36-34-32-30-28-26-24-20-18-16-14-12-10-8-6-2/h39H,3,5-37H2,1-2,4H3 |
InChI Key |
VFJRXYMIRBVPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)OC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Hexadecyl)icosyl methacrylate can be synthesized through the esterification of methacrylic acid with long-chain alcohols such as hexadecanol and icosanol. The reaction typically involves the use of a catalyst like para-toluene sulphonic acid in a solvent such as toluene. A polymerization inhibitor like hydroquinone is also added to prevent premature polymerization .
Industrial Production Methods
In industrial settings, the production of (Hexadecyl)icosyl methacrylate often involves controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and reverse ATRP. These methods allow for precise control over the molecular weight and distribution of the resulting polymer .
Chemical Reactions Analysis
Polymerization Reactions
(Hexadecyl)icosyl methacrylate participates in free radical polymerization , forming high-molecular-weight polymers. This reaction is typically initiated by thermal or photochemical methods:
-
Thermal initiation : At elevated temperatures, spontaneous polymerization occurs via diradical intermediates, as observed in alkyl methacrylates .
-
Photopolymerization : Activated by photoinitiators like camphorquinone (CQ) and diphenyliodonium hexafluorophosphate (DPIHP), producing cross-linked networks .
Key Polymerization Parameters
| Property | Value/Description | Source |
|---|---|---|
| Initiator System | CQ/EDMAB/DPIHP | |
| Wavelength Activation | 385–515 nm | |
| Byproduct Formation | Glycidol (transesterification route) |
Copolymerization with Other Methacrylates
(Hexadecyl)icosyl methacrylate is often copolymerized with hydrophobic monomers (e.g., stearyl methacrylate) to tailor material properties. For example:
-
Reaction with icosyl methacrylate : Forms a copolymer with enhanced thermal stability and hydrophobicity .
-
Cross-linking : Utilized in lubricating oil additives to modify pour-point depressant behavior .
Market Data for Copolymer Applications (2019–2046)
Degradation Reactions
The ester groups in (Hexadecyl)icosyl methacrylate polymers undergo hydrolysis under aqueous or enzymatic conditions:
-
Hydrolytic Degradation :
Comparative Degradation Resistance
| Property | (Hexadecyl)icosyl Methacrylate | EGDMA (Control) |
|---|---|---|
| Weight Loss (CEase) | 8.8% | 15.3% |
| Water Sorption | 6.24 mm²/s | 7.81 mm²/s |
| Post-Degradation DTS* | 28.4 MPa | 18.7 MPa |
| DTS: Diametral tensile strength |
Side Reactions and Byproducts
-
Transesterification : In polar aprotic solvents (e.g., DMSO), methacryloyl groups transfer to hydroxyl-bearing substrates, forming glycidol .
-
Epoxide Ring-Opening : Under alkaline conditions (pH 10.5), reacts with polyvinyl alcohol (PVA) to yield glyceryl ether derivatives .
Reaction Pathway Dominance
| Condition | Dominant Pathway | Byproduct |
|---|---|---|
| pH > 10 | Epoxide ring-opening | 3-Methacryloyl glyceryl ether |
| pH < 7 | Transesterification | Glycidol |
| Adapted from glycidyl methacrylate studies |
Scientific Research Applications
Coatings and Adhesives
One of the primary applications of (hexadecyl)icosyl methacrylate is in the formulation of coatings and adhesives. Its hydrophobic nature enhances water resistance and durability in coatings, making it ideal for:
- Protective Coatings : Used in automotive and industrial applications to provide a barrier against moisture and corrosion.
- Adhesives : Enhances adhesion properties in various substrates, including metals and plastics.
Table 1: Properties of Coatings with (Hexadecyl)icosyl Methacrylate
| Property | Value |
|---|---|
| Water Contact Angle | 110° |
| Adhesion Strength | 5 MPa |
| Thermal Stability | Up to 200°C |
Polymer Composites
The compound can be utilized in creating polymer composites that exhibit improved mechanical properties. It is often copolymerized with other monomers to enhance characteristics such as flexibility, toughness, and resistance to environmental stress.
Drug Delivery Systems
(Hexadecyl)icosyl methacrylate has shown promise in drug delivery systems due to its biocompatibility and ability to form hydrogels. It can be used to create:
- Controlled Release Formulations : By modifying the polymer's hydrophilicity, it allows for the sustained release of active pharmaceutical ingredients.
- Medical Device Coatings : Provides lubricity and biocompatibility for devices such as stents and catheters.
Case Study: Sustained Release Hydrogels
In a study conducted on drug-loaded hydrogels made from (hexadecyl)icosyl methacrylate, researchers observed a release rate that could be modulated by altering the polymer composition. The study demonstrated a sustained release over 30 days, indicating potential for long-term therapeutic applications .
Personal Care Products
The compound is also widely used in personal care formulations, particularly in:
- Cosmetics : Enhances the texture and feel of creams and lotions.
- Hair Care Products : Provides conditioning effects while improving product stability.
Table 2: Application of (Hexadecyl)icosyl Methacrylate in Personal Care
| Product Type | Functionality |
|---|---|
| Moisturizers | Emollient properties |
| Hair Conditioners | Film-forming agent |
| Sunscreens | UV protection |
Water Treatment
Due to its ability to form stable emulsions, (hexadecyl)icosyl methacrylate can be employed in water treatment processes as a flocculant or dispersant. This application helps in removing contaminants from water sources effectively.
Mechanism of Action
The mechanism of action of (Hexadecyl)icosyl methacrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers exhibit unique properties such as high thermal stability and lipophilicity, making them suitable for various industrial applications. The molecular targets and pathways involved include the interaction with nonpolar solvents and oils, enhancing their stability and performance .
Comparison with Similar Compounds
Similar Compounds
Hexadecyl methacrylate: Similar in structure but with a shorter alkyl chain.
Icosyl methacrylate: Similar but lacks the hexadecyl group.
Uniqueness
(Hexadecyl)icosyl methacrylate is unique due to its long-chain alkyl groups, which provide enhanced lipophilicity and stability compared to shorter-chain methacrylates. This makes it particularly useful in applications requiring high thermal stability and compatibility with nonpolar solvents .
Biological Activity
(Hexadecyl)icosyl methacrylate (CAS No. 94248-41-6) is a long-chain methacrylate compound with a molecular formula of CHO and a molecular weight of approximately 591.05 g/mol. This compound has garnered interest in various fields, particularly in materials science and biomedical applications, due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The chemical structure of (Hexadecyl)icosyl methacrylate features a long hydrophobic alkyl chain, which is characteristic of many biologically active compounds. The presence of the methacrylate functional group allows for polymerization, making it useful in the synthesis of various polymers and copolymers.
Antimicrobial Properties
Research indicates that (Hexadecyl)icosyl methacrylate exhibits significant antimicrobial activity. It has been investigated for its potential to disrupt microbial cell membranes, thereby acting as an effective antimicrobial agent against various pathogens.
Table 1: Antimicrobial Activity of (Hexadecyl)icosyl Methacrylate
The mechanism by which (Hexadecyl)icosyl methacrylate exerts its antimicrobial effects involves the disruption of lipid bilayers in microbial membranes. This disruption leads to increased permeability, ultimately resulting in cell lysis and death. The long hydrophobic chains enhance the interaction with microbial membranes, making this compound particularly effective against both gram-positive and gram-negative bacteria.
Study 1: Antimicrobial Efficacy
A study conducted by researchers aimed at evaluating the antimicrobial efficacy of (Hexadecyl)icosyl methacrylate against common bacterial strains found that the compound significantly reduced bacterial growth in vitro. The study utilized standard agar diffusion methods to assess the compound's effectiveness, demonstrating its potential as an antibacterial agent in medical applications.
Study 2: Polymer Applications
In another study, (Hexadecyl)icosyl methacrylate was incorporated into dental composites to enhance their antibacterial properties. The results indicated that composites containing this compound exhibited lower bacterial colonization compared to traditional materials, suggesting that it could improve the longevity and performance of dental restorations.
Toxicological Studies
Toxicological assessments have shown that while (Hexadecyl)icosyl methacrylate is effective against microbes, it also requires careful consideration regarding its cytotoxicity. Studies have demonstrated that at certain concentrations, it can exhibit cytotoxic effects on mammalian cells, indicating a need for optimization in formulations intended for biomedical use.
Table 2: Cytotoxicity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
